![molecular formula C13H14O2 B3380708 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one CAS No. 204192-41-6](/img/structure/B3380708.png)

3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one

Descripción general

Descripción

3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is a chemical compound with the empirical formula C14H14O4 . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one and its derivatives has been reported in the literature . For instance, a re-examination of cuticular components of Heliotropium filifolium allowed the isolation of four new compounds, including 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one .Molecular Structure Analysis

The molecular structure of 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one can be represented by the SMILES stringO=C(O)C@@HCC[C@]1(OC2=O)C3=C2C=CC=C3 . The InChI code for this compound is 1S/C14H14O4/c15-12(16)9-5-7-14(8-6-9)11-4-2-1-3-10(11)13(17)18-14/h1-4,9H,5-8H2,(H,15,16)/t9-,14- . Chemical Reactions Analysis

While specific chemical reactions involving 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one are not detailed in the search results, the compound is likely to participate in reactions typical of spiro compounds and isobenzofurans .Physical And Chemical Properties Analysis

3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is a solid substance . Its molecular weight is 239.74 . The compound’s InChI key isNTVMRTYGQNNOES-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

1. Synthesis of Spiro[cyclohexane-1,1'-isobenzofuran]-Based Compounds

A study by Svennebring, Nilsson, and Larhed (2007) describes the synthesis of new spiro[cyclohexane-1,1'-isobenzofuran]-based compounds. These compounds were synthesized using palladium(0)-catalyzed 5-exo cyclization of cyclohexenyl o-halobenzyl ethers. The process was enhanced by controlled microwave heating, which improved both the product yield and reaction rate without compromising selectivity. This method demonstrates the potential for efficient production of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds in organic chemistry (Svennebring, Nilsson, & Larhed, 2007).

2. Synthesis of Dibenzo[b,d]pyran-6-ones

Hart et al. (1992) explored the preparation of spiro[2,5-cyclohexadiene-1,1′(3′H)-isobenzofuran]-3′-ones from metalled benzamides and 4,4-dimethoxycyclohexadienone. The rearrangement of these spirodienones under various conditions yielded substituted dibenzo[b,d]pyran-6-ones. This process showcases the versatility of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds in synthesizing complex chemical structures (Hart et al., 1992).

3. Creation of Dopamine Receptor Antagonists

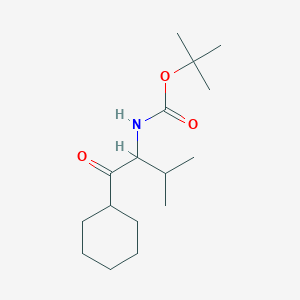

Urban et al. (1999) reported the synthesis of a novel CNS agent, a spiro[cyclohex-1,1'-isobenzofuranyl] dopamine receptor antagonist. This synthesis involved a selective ketone reduction of 3'H-spiro[cyclohexane-1,1'-isobenzofuran]-4-one. The research highlights the pharmaceutical potential of these compounds in the development of treatments for central nervous system disorders (Urban et al., 1999).

4. Development of Central Nervous System Agents

Martin et al. (1981) synthesized 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives as analogues of 3-arylspiro[isobenzofuran-1(3H),4'-piperidines]. These compounds displayed significant antitetrabenazine activity, a property often associated with antidepressants. This study suggests the potential use of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds in developing new treatments for depression and other CNS disorders (Martin et al., 1981).

5. Synthesis of Sigma Ligands

Moltzen, Perregaard, and Meier (1995) investigated the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives as sigma ligands. Their research aimed to determine the structural factors governing affinity and selectivity for sigma 1 and sigma 2 binding sites, demonstrating the potential of these compounds in neuropharmacology and their role in modulating sigma receptors (Moltzen, Perregaard, & Meier, 1995).

6. Photoreactions with Alkenes

Nishio (1995) explored the photoreactions of isobenzofuran-1-thiones with alkenes, leading to the formation of spiro-thietanes and tricyclic isobenzofurans. This study contributes to understanding the chemical behavior of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds under photochemical conditions, relevant in photochemistry and material science (Nishio, 1995).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)12-4-2-1-3-10(12)9-15-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCAULLRAUQXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)C3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596020 | |

| Record name | 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one | |

CAS RN |

204192-41-6 | |

| Record name | 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B3380633.png)

![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3380650.png)

![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/structure/B3380657.png)

![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]-](/img/structure/B3380658.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380685.png)

![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3380690.png)